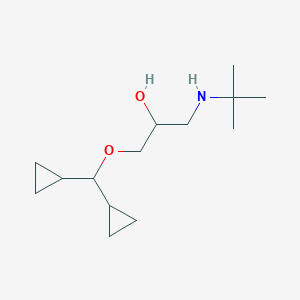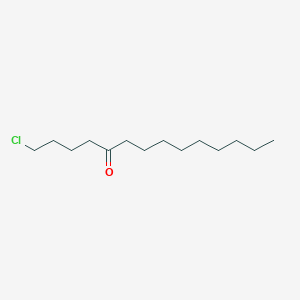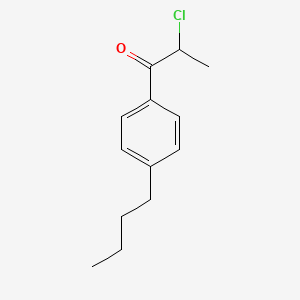![molecular formula C7H16N2OS B14386249 S-[3-(Dimethylamino)propyl] methylcarbamothioate CAS No. 87820-01-7](/img/structure/B14386249.png)
S-[3-(Dimethylamino)propyl] methylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-[3-(Dimethylamino)propyl] methylcarbamothioate: is a chemical compound with the molecular formula C7H16N2OS It is known for its unique structure, which includes a dimethylamino group, a propyl chain, and a methylcarbamothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-[3-(Dimethylamino)propyl] methylcarbamothioate typically involves the reaction of 3-(dimethylamino)propylamine with methyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction proceeds via nucleophilic addition, forming the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-[3-(Dimethylamino)propyl] methylcarbamothioate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the dimethylamino group or the methylcarbamothioate moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often with changes in the oxidation state of sulfur or nitrogen atoms.
Substitution: New compounds with different functional groups replacing the original ones.
Applications De Recherche Scientifique
Chemistry: S-[3-(Dimethylamino)propyl] methylcarbamothioate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the development of new drugs or as a probe to study biochemical pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of S-[3-(Dimethylamino)propyl] methylcarbamothioate involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds or electrostatic interactions with biological molecules, while the methylcarbamothioate moiety can participate in covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
S-Methyl methylcarbamothioate: Similar in structure but lacks the dimethylamino group.
N,N-Dimethylthiocarbamate: Contains a similar thiocarbamate moiety but with different substituents.
3-(Dimethylamino)propylamine: Shares the dimethylamino group and propyl chain but lacks the carbamothioate moiety.
Uniqueness: S-[3-(Dimethylamino)propyl] methylcarbamothioate is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
87820-01-7 |
|---|---|
Formule moléculaire |
C7H16N2OS |
Poids moléculaire |
176.28 g/mol |
Nom IUPAC |
S-[3-(dimethylamino)propyl] N-methylcarbamothioate |
InChI |
InChI=1S/C7H16N2OS/c1-8-7(10)11-6-4-5-9(2)3/h4-6H2,1-3H3,(H,8,10) |
Clé InChI |
OCBMYBBUALJCCT-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)SCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1-[(4-Chlorophenyl)sulfanyl]-2-phenylethyl}-1H-imidazole](/img/structure/B14386172.png)


![{2-[Acetyl(methyl)amino]phenyl}methyl acetate](/img/structure/B14386204.png)
![{[(2,3-Dimethylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14386228.png)
![3-Bromo-5-[bromo(nitro)methylidene]furan-2(5H)-one](/img/structure/B14386230.png)




![1,1'-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14386269.png)
![4-[Bis(4-fluorophenyl)methoxy]piperidine;oxalic acid](/img/structure/B14386272.png)


